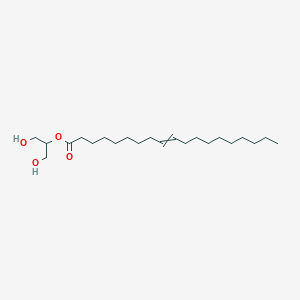
1,3-Dihydroxypropan-2-YL nonadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxypropan-2-YL nonadec-9-enoate is a monoacylglycerol, specifically a 2-monoglyceride, where the acyl substituent is located at position 2 . This compound is characterized by its unique structure, which includes a glycerol backbone esterified with a nonadec-9-enoic acid. It is a part of the broader class of monoglycerides, which are known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate can be synthesized through the esterification of glycerol with nonadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and amides.
科学的研究の応用
1,3-Dihydroxypropan-2-YL nonadec-9-enoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dihydroxypropan-2-YL nonadec-9-enoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for various lipases, which hydrolyze the ester bond to release glycerol and nonadec-9-enoic acid . These interactions can influence cellular signaling pathways and metabolic processes .
類似化合物との比較
1,3-Dihydroxy-2-propanyl (9Z)-9-tetradecenoate: Similar structure but with a shorter acyl chain.
1,3-Dihydroxy-2-propanyl (9E,12E)-9,12-octadecadienoate: Contains additional double bonds in the acyl chain.
1,3-Dihydroxy-2-propanyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate: Features multiple double bonds, making it more unsaturated.
Uniqueness: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate is unique due to its specific acyl chain length and degree of unsaturation. This gives it distinct physical and chemical properties, such as melting point, solubility, and reactivity, which can be tailored for specific applications .
特性
CAS番号 |
184240-81-1 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl nonadec-9-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h10-11,21,23-24H,2-9,12-20H2,1H3 |
InChIキー |
XEDQAKSTEWMQIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



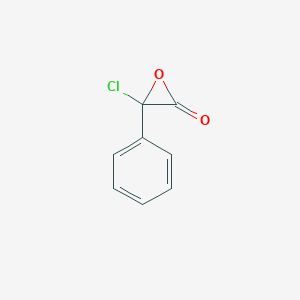
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
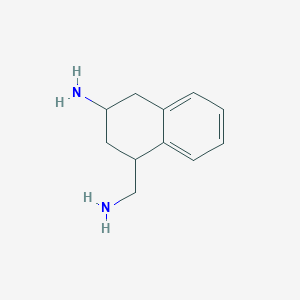
![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
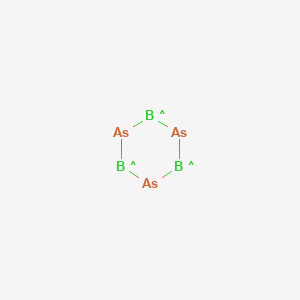
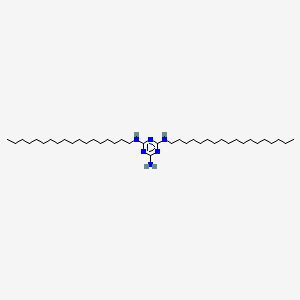
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
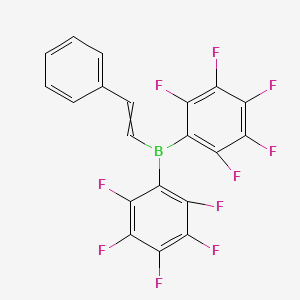
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
